N-(2-{[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)-3-methylbutanamide
Description
N-(2-{[3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)-3-methylbutanamide is a synthetic compound featuring a [1,2,4]triazolo[4,3-b]pyridazine core substituted with a 3-fluorophenyl group at position 3 and an ether-linked ethyl-3-methylbutanamide side chain at position 4. This structure is characteristic of small-molecule modulators targeting protein interaction sites, such as the PEF(S) allosteric binding domain, as suggested by its structural similarity to compounds screened for binding via displacement assays . Its design leverages heterocyclic aromatic systems to enhance binding specificity and metabolic stability.
Properties
IUPAC Name |
N-[2-[[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]-3-methylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN5O2/c1-12(2)10-16(25)20-8-9-26-17-7-6-15-21-22-18(24(15)23-17)13-4-3-5-14(19)11-13/h3-7,11-12H,8-10H2,1-2H3,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVKQMQSLFHERMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NCCOC1=NN2C(=NN=C2C3=CC(=CC=C3)F)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been found to have diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities. These compounds can make specific interactions with different target receptors.
Mode of Action
It is known that the hydrogen bond accepting and donating characteristics of similar compounds allow them to interact specifically with different target receptors. This interaction can lead to various changes in the target, resulting in the observed pharmacological activities.
Biochemical Pathways
Similar compounds have been found to inhibit various enzymes, suggesting that they may affect multiple biochemical pathways.
Pharmacokinetics
In silico pharmacokinetic studies have been summarized for similar compounds. These studies can provide insights into the compound’s bioavailability and its distribution within the body.
Biological Activity
N-(2-{[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)-3-methylbutanamide is a compound of interest due to its potential biological activities. The structural complexity of this compound, characterized by a triazolo-pyridazine moiety, suggests various pharmacological applications. This article reviews the biological activity of this compound based on current research findings.
- IUPAC Name : this compound
- Molecular Formula : C13H12FN5O
- Molar Mass : 273.27 g/mol
- CAS Number : 1204297-71-1
Biological Activity Overview
Recent studies have focused on the biological activities of compounds containing the triazolo-pyridazine structure. These compounds have shown promise in various therapeutic areas, including anti-cancer and anti-tubercular activities.
Anticancer Activity
Research has indicated that derivatives of triazolo-pyridazine exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- A study demonstrated that certain triazolo-pyridazine derivatives displayed IC50 values as low as 1.06 μM against A549 (lung cancer) cells and 1.23 μM against MCF-7 (breast cancer) cells .
- The mechanism of action appears to involve inhibition of c-Met kinase, a target in cancer therapy .
Antitubercular Activity
The compound has also been evaluated for its potential as an anti-tubercular agent:
- In a series of tests against Mycobacterium tuberculosis, some derivatives showed IC50 values ranging from 1.35 to 2.18 μM, indicating strong inhibitory effects .
Case Studies and Research Findings
Several studies have investigated the biological effects of similar compounds:
- Cytotoxicity Evaluation :
- Mechanistic Studies :
Data Table: Biological Activity Summary
Comparison with Similar Compounds
[1,2,4]Triazolo[4,3-b]Pyridazine-Based Compounds
Structural Insights :
- Fluorine Substitution: The 3-fluorophenyl group in the target compound likely enhances binding affinity through hydrophobic and electrostatic interactions compared to non-halogenated analogues like C1632 .
Functional Group Variations
Sulfonamide vs. Amide Derivatives
Pharmacokinetic Implications :
- Sulfonamides exhibit higher plasma protein binding due to their acidic nature, whereas the target compound’s aliphatic amide may enhance CNS penetration .
Physicochemical and ADME Properties
Key Observations :
- The target compound’s fluorine atom and branched amide synergistically improve metabolic stability and solubility compared to simpler analogues .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
